1,10-Phenanthroline nickel (ll) dibromide
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Overview
Description
1,10-Phenanthroline nickel (II) dibromide: is an organometallic complex with the chemical formula C12H8Br2N2Ni . It appears as a dark green solid and is soluble in certain organic solvents such as chloroform, dimethyl sulfoxide, and acetonitrile . This compound is widely used as a catalyst or precatalyst in various organic synthesis reactions, particularly in cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline nickel (II) dibromide is typically synthesized by reacting 1,10-phenanthroline with nickel bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethyl sulfoxide, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation . The reaction mixture is then purified by crystallization or filtration to obtain the final product.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yield and purity, and safety measures are implemented to handle the toxic and reactive nature of the chemicals involved .
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline nickel (II) dibromide undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can be reduced under specific conditions to form different nickel complexes.
Substitution: It can undergo substitution reactions where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines, amines, or other nitrogen-containing compounds are used in substitution reactions.
Major Products Formed:
Oxidation: Nickel (III) complexes.
Reduction: Nickel (I) or nickel (0) complexes.
Substitution: Various nickel complexes with different ligands.
Scientific Research Applications
1,10-Phenanthroline nickel (II) dibromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline nickel (II) dibromide involves its role as a catalyst in various chemical reactions. It facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with lower activation energy. The compound interacts with molecular targets such as organic substrates and reagents, forming intermediate complexes that undergo further transformations to yield the final products .
Comparison with Similar Compounds
- 1,10-Phenanthroline nickel (II) dichloride
- 2,9-Dimethyl-1,10-phenanthroline nickel (II) bromide
- [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine] nickel (II) dichloride
Comparison: 1,10-Phenanthroline nickel (II) dibromide is unique due to its specific ligand environment and the presence of bromide ligands, which influence its reactivity and catalytic properties. Compared to similar compounds, it may exhibit different selectivity and efficiency in catalysis, making it suitable for specific applications .
Properties
IUPAC Name |
dibromonickel;1,10-phenanthroline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2BrH.Ni/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCYFXAOLWFSN-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2Ni |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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